
Btk-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Btk-IN-29 is a potent inhibitor of Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the development and functioning of B cells. BTK inhibitors have shown significant promise in the treatment of various B-cell malignancies and autoimmune diseases .
Preparation Methods
The synthesis of Btk-IN-29 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
Btk-IN-29 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Scientific Research Applications
Btk-IN-29 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study BTK-related signaling pathways and to develop new BTK inhibitors.
Biology: Helps in understanding the role of BTK in B-cell development and function.
Medicine: Shows potential in the treatment of B-cell malignancies and autoimmune diseases.
Industry: Used in the development of new therapeutic agents targeting BTK
Mechanism of Action
Btk-IN-29 exerts its effects by covalently binding to the cysteine residue at the active site of BTK, leading to irreversible inhibition of its kinase activity. This inhibition disrupts BTK-mediated signaling pathways, which are crucial for the survival and proliferation of B cells. The primary molecular targets include the B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways .
Comparison with Similar Compounds
Btk-IN-29 is compared with other BTK inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib. While all these compounds target BTK, this compound is unique due to its higher selectivity and potency. Similar compounds include:
Ibrutinib: The first-in-class BTK inhibitor with broad clinical applications.
Zanubrutinib: Known for its improved safety profile and efficacy.
Orelabrutinib: Offers better selectivity and fewer off-target effects.
Acalabrutinib: Provides a favorable safety profile and is effective in various B-cell malignancies
Properties
Molecular Formula |
C47H54N12O4 |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
3-tert-butyl-N-[(1R)-1-[4-[6-[6-[4-[[1-[4-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]piperidin-4-yl]methyl]piperazin-1-yl]pyridin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methylphenyl]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C47H54N12O4/c1-29-24-32(6-12-36(29)30(2)51-43(61)44-54-45(55-63-44)47(3,4)5)41-37-25-38(52-42(37)50-28-49-41)33-7-13-39(48-26-33)58-22-20-56(21-23-58)27-31-14-17-57(18-15-31)34-8-10-35(11-9-34)59-19-16-40(60)53-46(59)62/h6-13,24-26,28,30-31H,14-23,27H2,1-5H3,(H,51,61)(H,49,50,52)(H,53,60,62)/t30-/m1/s1 |
InChI Key |
ZSOLMVZWDSGPDD-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CN=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC=C(C=C7)N8CCC(=O)NC8=O)[C@@H](C)NC(=O)C9=NC(=NO9)C(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=C(NC3=NC=N2)C4=CN=C(C=C4)N5CCN(CC5)CC6CCN(CC6)C7=CC=C(C=C7)N8CCC(=O)NC8=O)C(C)NC(=O)C9=NC(=NO9)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


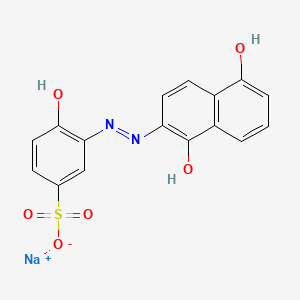

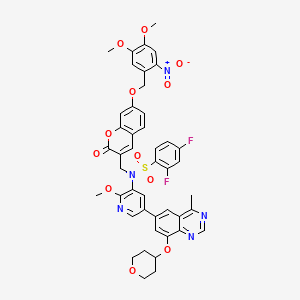
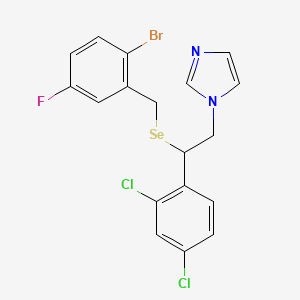
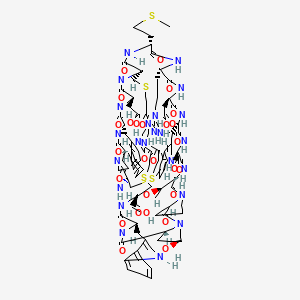
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
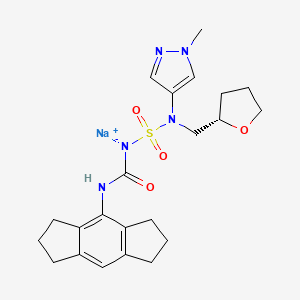
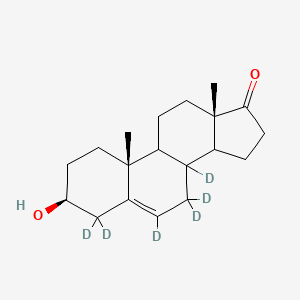
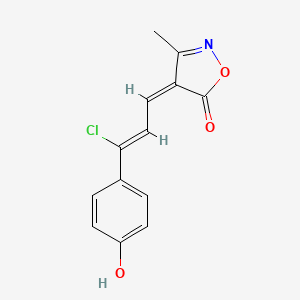
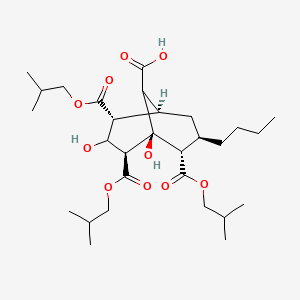

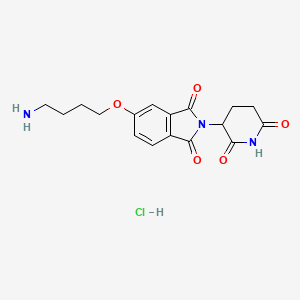
![2-[(2R,8S)-2,31-dimethyl-27,27-dioxo-18,21,26-trioxa-27lambda6-thia-1,13,14,15-tetrazahexacyclo[20.5.3.29,12.13,7.011,15.025,29]tritriaconta-3(33),4,6,9,11,13,22(30),23,25(29),31-decaen-8-yl]acetic acid](/img/structure/B12386072.png)

